molecular formula C5H10ClF2NO2 B1458763 3,3-Difluoropiperidine-4,4-diol hydrochloride CAS No. 1788044-01-8

3,3-Difluoropiperidine-4,4-diol hydrochloride

Cat. No.: B1458763
CAS No.: 1788044-01-8
M. Wt: 189.59 g/mol
InChI Key: CCPGIODLDBENST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Difluoropiperidine-4,4-diol hydrochloride is a sophisticated fluorinated piperidine derivative offered as a key chemical building block for advanced pharmaceutical research and development. Compounds featuring the 3,3-difluoropiperidine motif have demonstrated significant utility in improving the potency and selectivity of Active Pharmaceutical Ingredients (APIs) . For instance, incorporating this scaffold has been shown to dramatically enhance the inhibitory performance of an apelin receptor agonist, reducing its effective concentration (EC50) from 162 nM to 6.5 nM, and to confer exceptional selectivity in targeting estrogen-positive breast cancer cells . Furthermore, 3,3-difluoropiperidine derivatives are extensively investigated as potent antagonists for the NR2B NMDA receptor, a key target for a range of neurological conditions including epilepsy, migraine, pain, Parkinson's disease, and Alzheimer's disease . The specific 4,4-diol functional group present in this compound significantly expands its potential as a multifunctional synthon. Research indicates that 4-substituted-3,3-difluoropiperidines are valuable intermediates, and the presence of the diol at the 4-position is a structure with "high potential as a building block in medicinal chemistry" . This allows researchers to leverage the two hydroxyl groups for further chemical modifications, enabling the creation of diverse molecular architectures. Additionally, the geminal difluoro group at the 3-position of the piperidine ring not only influences the molecule's electronic properties and metabolic stability but also serves as a sensitive 19F NMR probe, facilitating reaction monitoring and structural analysis without the need for deuterated solvents . This product is strictly for research applications and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3,3-difluoropiperidine-4,4-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2NO2.ClH/c6-4(7)3-8-2-1-5(4,9)10;/h8-10H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCPGIODLDBENST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1(O)O)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fluorination of Piperidine Precursors

Summary Table of Preparation Methods

Step Method/Technique Key Reagents/Conditions Advantages Notes
1 Fluorination using trifluorosulfenyl morpholine N-Boc piperidone, trifluorosulfenyl morpholine Safer, more stable than DAST, fewer byproducts Requires filtration, washing, drying
2 1,4-Addition and reduction sequence Ethyl bromodifluoroacetate, copper powder, borane Versatile for 4-substituted derivatives Enables N-protected intermediates
3 Lactamization and lactam reduction Standard lactam-forming and reducing agents Efficient ring closure and functionalization Followed by hydroxylation at 4,4-positions
4 Hydrochloride salt formation Treatment with HCl Stabilizes compound for handling and storage Crystallization or precipitation step

Research Findings and Analysis

  • The use of trifluorosulfenyl morpholine represents a significant advancement in the fluorination step, overcoming limitations of traditional reagents such as low yield, high cost, and safety concerns.
  • The multi-step synthetic approach involving 1,4-addition to acrylonitriles and subsequent reductions is well-documented for preparing diverse 3,3-difluoropiperidine derivatives, including the 4,4-diol analogues.
  • Purification and characterization protocols are critical to ensure the compound's suitability for medicinal chemistry applications, with GC and NMR serving as standard analytical tools.
  • The hydrochloride salt form enhances the compound's stability and solubility, facilitating its use in pharmaceutical research.

Chemical Reactions Analysis

3,3-Difluoropiperidine-4,4-diol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxyl groups, resulting in the formation of difluoropiperidine.

    Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4).

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Development

3,3-Difluoropiperidine-4,4-diol hydrochloride serves as a crucial building block in the synthesis of pharmaceutical active ingredients (APIs). Its unique structure allows for improved potency and selectivity in drug formulations. For instance, it has been shown to enhance the inhibitory performance of apelin receptor agonists significantly, reducing the effective concentration (EC50) from 162 nM to 6.5 nM .

1.2 Neurological Disorders

The compound has been investigated for its potential therapeutic effects on neurological disorders. Its ability to act as a selective NMDA receptor antagonist positions it as a candidate for treating conditions such as depression and other central nervous system (CNS) diseases . The pharmacological profile suggests that it may improve cognitive function and alleviate symptoms associated with neurodegenerative diseases.

1.3 Cancer Treatment

Research indicates that 3,3-difluoropiperidine derivatives exhibit enhanced selectivity for estrogen-positive breast cancer cells, showing up to 1600-fold selectivity compared to other compounds . This property makes it a valuable candidate for developing targeted cancer therapies.

Organic Synthesis Applications

2.1 Versatile Building Block

The compound is recognized for its versatility in organic synthesis. It can undergo various chemical reactions, including nucleophilic substitution and acylation, making it suitable for creating diverse molecular scaffolds . This versatility is beneficial in both medicinal chemistry and materials science.

2.2 NMR Applications

This compound can also function as a 19F NMR probe without the need for deuterated solvents or internal standards. This characteristic simplifies the analysis of complex mixtures in biochemical research .

Safety Considerations

While this compound has promising applications, safety precautions are essential when handling this compound. It can cause skin and eye irritation upon contact and may lead to respiratory issues if inhaled in significant quantities . Proper laboratory protocols should be followed to mitigate these risks.

  • NMDA Receptor Antagonism : A study highlighted the efficacy of 3,3-difluoropiperidine derivatives as selective NR2B NMDA receptor antagonists, demonstrating improved pharmacokinetic properties compared to existing treatments .
  • Cancer Selectivity : Research on fluorinated piperidines showed that modifications with 3,3-difluoropiperidine significantly increased the selectivity towards estrogen-positive breast cancer cells .
  • Synthetic Utility : Various synthetic pathways utilizing 3,3-difluoropiperidine have been documented, showcasing its role in generating complex organic molecules efficiently .

Mechanism of Action

The mechanism of action of 3,3-Difluoropiperidine-4,4-diol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards specific targets. The hydroxyl groups may participate in hydrogen bonding, further stabilizing the interaction with the target molecules. These interactions can modulate the activity of the target proteins and influence various biological pathways .

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below highlights key structural distinctions between 3,3-Difluoropiperidine-4,4-diol hydrochloride and analogous compounds:

Compound Name Substituents Functional Groups Molecular Formula Molecular Weight (g/mol)
3,3-Difluoropiperidine-4,4-diol HCl 3-F, 3-F; 4-OH, 4-OH Diol, Fluorine, Hydrochloride C₅H₈F₂NO₂·HCl ~192.59 (calculated)
4,4-Difluoropiperidine HCl () 4-F, 4-F Fluorine, Hydrochloride C₅H₈F₂N·HCl 153.61
3,3-Difluoropiperidine HCl () 3-F, 3-F Fluorine, Hydrochloride C₅H₈F₂N·HCl ~158.56 (calculated)
1-Benzyl-3,3-difluoropiperidine-4,4-diol () 3-F, 3-F; 4-OH, 4-OH; 1-Benzyl Diol, Fluorine, Benzyl C₁₂H₁₅F₂NO₂ 243.25

Key Observations :

  • The diol groups in the target compound increase hydrophilicity compared to non-diol analogs like 4,4-Difluoropiperidine HCl, which may enhance aqueous solubility but reduce membrane permeability .
  • The benzyl-substituted derivative () exhibits higher molecular weight and lipophilicity, making it more suited for CNS-targeting applications.

Physicochemical Properties

Property 3,3-Difluoropiperidine-4,4-diol HCl 4,4-Difluoropiperidine HCl 3,3-Difluoropiperidine HCl
Melting Point Not reported 89–99°C () Not reported
Solubility High (due to diol and HCl) Moderate (HCl salt) Moderate (HCl salt)
Stability Likely hygroscopic Stable crystalline powder Stable crystalline powder

Notes: The diol groups in the target compound may render it hygroscopic, necessitating storage under inert conditions (e.g., argon, as in ) .

Biological Activity

3,3-Difluoropiperidine-4,4-diol hydrochloride is a fluorinated piperidine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound (CAS Number: 91826008) is characterized by the presence of two fluorine atoms at the 3-position of the piperidine ring and a hydroxyl group at the 4-position. Its molecular formula is C5_5H10_10ClF2_2NO2_2. The incorporation of fluorine atoms into the piperidine structure enhances its pharmacological profile, improving solubility and metabolic stability.

Research indicates that compounds like 3,3-difluoropiperidine derivatives can modulate various biological pathways. They have been shown to interact with protein-protein interactions (PPIs), particularly in cancer cell lines. For instance, studies have demonstrated that these compounds can inhibit BCL6 function by disrupting its interactions with co-repressors, leading to antiproliferative effects in certain lymphoma cell lines .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

  • Anticancer Activity : In vitro studies have shown that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines, including breast cancer and lymphoma cells. The compound demonstrated IC50_{50} values in the low micromolar range, indicating potent activity against these malignancies .
  • Selectivity : The compound has shown enhanced selectivity for estrogen receptor-positive breast cancer cells, with a reported selectivity index of up to 1600-fold compared to other cell types .
  • Mechanistic Insights : The antiproliferative activity is believed to be mediated through the degradation of BCL6, a transcriptional repressor involved in the survival of certain cancer cells. This degradation leads to increased apoptosis and reduced cell proliferation .

Case Studies and Research Findings

Several studies have explored the biological activity of 3,3-difluoropiperidine derivatives:

  • In Vivo Studies : A study highlighted how modifications to the piperidine structure improved metabolic stability and bioavailability. The introduction of difluorination at specific positions resulted in decreased clearance rates in mouse models, enhancing the potential for therapeutic use .
  • Cell Line Studies : In vitro assays using SU-DHL-4 and OCI-Ly1 cell lines revealed that compounds containing the difluoropiperidine moiety exhibited significant growth inhibition over a 14-day treatment period. The study noted a correlation between BCL6 expression levels and drug efficacy .
  • Structure-Activity Relationship (SAR) : Research focused on optimizing the chemical structure to enhance potency and selectivity. Substituting hydrogen atoms with fluorine improved both degradation activity (DC50_{50}) and biochemical inhibition (IC50_{50}) against target proteins involved in cancer progression .

Comparative Biological Activity Table

Compound NameTarget ActivityIC50_{50} (µM)Selectivity Index
3,3-Difluoropiperidine-4,4-diol HClBCL6 Inhibition~0.51600 (ER+ BC)
Morpholine DerivativeGeneral Antiproliferative~1.5Variable
Piperidine AnalogNon-specific Cytotoxicity~2.0Low

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 3,3-Difluoropiperidine-4,4-diol hydrochloride, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Start with a piperidine scaffold and introduce fluorine atoms via nucleophilic fluorination using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® under anhydrous conditions .
  • Step 2 : Incorporate diol groups via hydroxylation of the piperidine ring using oxidizing agents (e.g., OsO₄ for dihydroxylation) or catalytic dihydroxylation with Sharpless conditions .
  • Optimization : Monitor reaction temperature (typically −78°C to 25°C for fluorination) and stoichiometry to minimize side products. Purity ≥98% can be achieved by recrystallization in ethanol/water mixtures .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Workflow :

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) at 206 nm; retention time ~8–10 minutes. Purity ≥98% is standard for research-grade material .
  • NMR : Key peaks include δ 4.2–4.5 ppm (diol protons), δ 3.1–3.4 ppm (piperidine CH₂), and δ 1.8–2.2 ppm (axial/equatorial fluorines). Confirm absence of acetone (δ 2.1 ppm) or solvent residues .
  • LC/MS : Validate molecular ion [M+H]⁺ at m/z 212.1 (calculated for C₅H₉F₂NO₂·HCl) .

Q. What are the stability considerations for storing this compound?

  • Storage Protocol :

  • Store at −20°C in airtight, light-resistant containers with desiccant packs. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the diol moiety .
  • Stability studies show ≤2% degradation over 12 months under recommended conditions .

Advanced Research Questions

Q. How does the diol moiety influence the compound’s solubility and reactivity in aqueous vs. organic solvents?

  • Mechanistic Insights :

  • The diol group enhances aqueous solubility (logP ~−0.5) via hydrogen bonding, making it suitable for biological assays. In organic solvents (e.g., DMSO), intramolecular hydrogen bonding reduces reactivity, requiring activation with catalysts like DMAP for acylation .
  • Contradiction Note : Fluorine atoms increase lipophilicity, creating a balance between solubility and membrane permeability. Use Hansen solubility parameters to optimize solvent selection .

Q. What analytical techniques resolve stereochemical configurations in fluorinated piperidine derivatives?

  • Advanced Characterization :

  • Chiral HPLC : Use a Chiralpak® AD-H column with hexane/isopropanol (90:10) to separate enantiomers (e.g., R vs. S configurations) .
  • NOESY NMR : Correlate axial/equatorial fluorine positions with diol proton spatial arrangements to confirm stereochemistry .

Q. How can structure-activity relationship (SAR) studies be designed using fluorinated analogs?

  • Experimental Design :

  • Analog Synthesis : Replace diol groups with ethers or esters to assess hydrogen bonding’s role in target binding .
  • Fluorine Scanning : Synthesize mono-/di-fluoro analogs to map electronic effects on receptor affinity (e.g., logD changes ±0.3 per fluorine) .
  • Data Analysis : Use molecular docking (AutoDock Vina) to correlate substituent positions with activity trends .

Q. What challenges arise in scaling up synthesis while maintaining enantiomeric purity?

  • Scale-Up Challenges :

  • Impurity Control : Monitor diastereomer formation via in-line IR spectroscopy during fluorination. Limit impurities to ≤0.5% using chiral auxiliaries (e.g., Evans’ oxazolidinones) .
  • Crystallization Optimization : Use anti-solvent precipitation (e.g., adding MTBE to ethanol) to isolate enantiopure product (ee >99%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3-Difluoropiperidine-4,4-diol hydrochloride
Reactant of Route 2
3,3-Difluoropiperidine-4,4-diol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.